4-[(4-Methoxyphenyl)methyl]azetidin-2-one
Overview
Description
4-[(4-Methoxyphenyl)methyl]azetidin-2-one is a chemical compound with the molecular formula C11H13NO2 It is a member of the azetidinone family, which is characterized by a four-membered lactam ring
Mechanism of Action
Target of Action
Azetidin-2-ones, a class of compounds to which this compound belongs, are known to target transpeptidase enzymes .
Mode of Action
Azetidin-2-ones are known to interact with their targets by binding to the transpeptidase enzymes .
Biochemical Pathways
It is known that azetidin-2-ones affect the synthesis of bacterial cell walls by targeting transpeptidase enzymes .
Biochemical Analysis
Biochemical Properties
4-[(4-Methoxyphenyl)methyl]azetidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with transpeptidase enzymes, which are crucial for bacterial cell wall synthesis. The compound inhibits these enzymes, thereby disrupting the cell wall synthesis and exhibiting antibacterial properties . Additionally, it has been observed to interact with tubulin, a protein involved in cell division, indicating potential antimitotic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. In eukaryotic cells, particularly cancer cells, it disrupts microtubule formation by binding to tubulin, thereby inhibiting cell division and inducing apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It binds to the active site of transpeptidase enzymes, inhibiting their activity and preventing bacterial cell wall synthesis . In cancer cells, it binds to tubulin, inhibiting microtubule polymerization and disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis . Additionally, it may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell division and induction of apoptosis in cancer cells . Its stability and efficacy may decrease over extended periods, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial and antimitotic activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic effects, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound may also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . This can lead to alterations in energy production and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it is metabolized and excreted . Its localization and accumulation can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with tubulin directs it to the microtubules, where it exerts its antimitotic effects . Similarly, its binding to transpeptidase enzymes localizes it to the bacterial cell wall, where it inhibits cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one typically involves the reaction of 4-methoxybenzylamine with a suitable azetidinone precursor. One common method is the cyclization of N-(4-methoxybenzyl)-2-chloroacetamide under basic conditions to form the azetidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 60-80°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 4-[(4-methoxyphenyl)methyl]azetidine.
Substitution: Formation of 4-[(4-hydroxyphenyl)methyl]azetidin-2-one when the methoxy group is replaced by a hydroxyl group.
Scientific Research Applications
4-[(4-Methoxyphenyl)methyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Hydroxyphenyl)methyl]azetidin-2-one
- 4-[(4-Chlorophenyl)methyl]azetidin-2-one
- 4-[(4-Methylphenyl)methyl]azetidin-2-one
Uniqueness
4-[(4-Methoxyphenyl)methyl]azetidin-2-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]azetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPDLMKBUJZWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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